

addressing Tpe-MI photostability issues during long-term imaging

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TPE-MI Photostability Technical Support Center

Welcome to the technical support center for **TPE-MI** and related probes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the photostability of **TPE-MI** during long-term imaging experiments.

Frequently Asked Questions (FAQs)

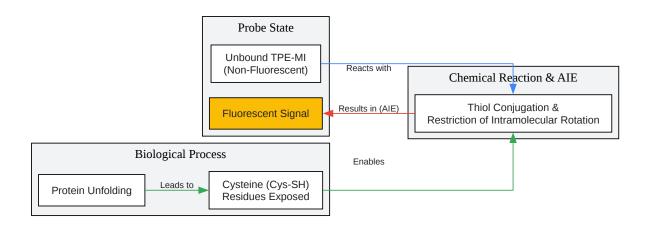
Q1: What is the fluorescence mechanism of **TPE-MI**, and why is signal stability a concern in long-term imaging?

A1: **TPE-MI** (Tetraphenylethene Maleimide) is a fluorogenic probe designed to detect unfolded proteins. Its fluorescence activation is a two-step process:

- Thiol Reaction: The maleimide (MI) group on the probe covalently binds to exposed cysteine thiols, which are typically buried within the core of properly folded proteins but become accessible when proteins unfold.[1][2]
- Aggregation-Induced Emission (AIE): Unbound TPE-MI is non-fluorescent. Upon conjugation
 to a protein, the local environment restricts the intramolecular rotation of the
 tetraphenylethene (TPE) fluorophore. This restriction prevents non-radiative decay pathways
 and activates a strong fluorescent signal, a phenomenon known as Aggregation-Induced
 Emission (AIE).[3][4]



Signal stability is a critical concern in long-term imaging because the fluorescent signal can diminish over time due to several factors, not limited to classical photobleaching. These include photochemical destruction of the fluorophore, phototoxicity-induced changes in cell health and proteostasis, and potential instability of the local microenvironment that is crucial for the AIE effect.[5][6] The UV-range excitation required for **TPE-MI** can be particularly damaging to cells over time.[3][7]



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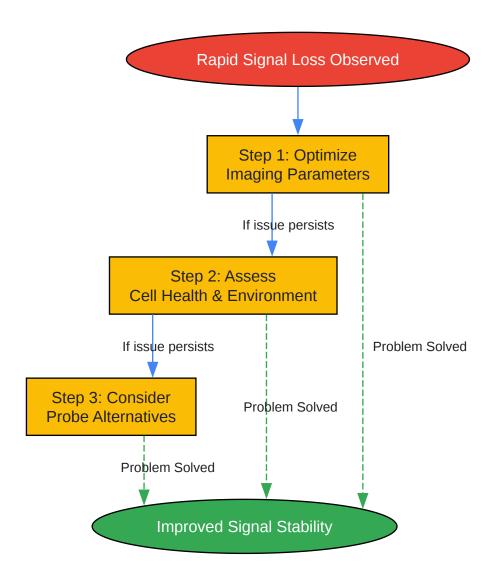
Caption: Mechanism of TPE-MI fluorescence activation.

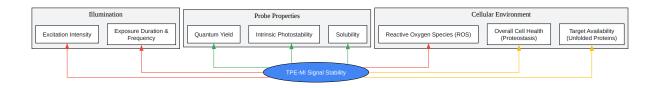
Q2: My **TPE-MI** signal fades rapidly during time-lapse imaging. Is this photobleaching, and how can I fix it?

A2: Rapid signal loss is a common issue and can result from both photobleaching and phototoxicity. Photobleaching is the irreversible destruction of the fluorophore by excitation light.[5] Phototoxicity occurs when the illumination light, especially UV light, damages cellular components, leading to physiological changes or cell death.[8] This can alter the very proteostasis you are trying to measure.

Follow this troubleshooting guide to mitigate signal loss:







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